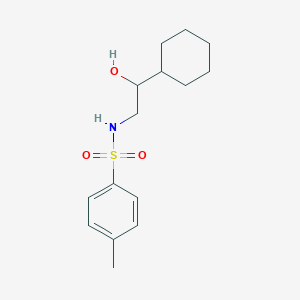

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as CHEMS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds that have been widely used as antimicrobial and antitumor agents. CHEMS has shown promising results in various scientific research studies, and its potential applications in the field of medicine are being explored.

Wissenschaftliche Forschungsanwendungen

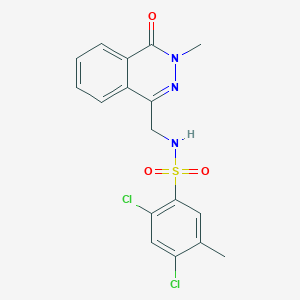

Selective Cyclooxygenase-2 Inhibitors Research has demonstrated the development of sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 by these compounds, through structural modifications such as the introduction of fluorine atoms, significantly enhances selectivity and efficacy in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the side effects associated with COX-1 inhibition (Hashimoto et al., 2002).

Oxidation Catalysts Sulfonamide-substituted compounds have also been evaluated for their role as oxidation catalysts. Specifically, derivatives like 4-tert-butylbenzenesulfonamide have shown remarkable stability and efficacy in the oxidation of olefins, suggesting their potential application in synthetic chemistry and industrial processes (Işci et al., 2014).

Antimycobacterial Agents Another area of application is in the development of antimycobacterial agents. Sulfonamide compounds, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have been reported to release sulfur dioxide upon activation, exhibiting potent inhibitory activity against Mycobacterium tuberculosis. This opens up new avenues for tuberculosis treatment, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Malwal et al., 2012).

Carbonic Anhydrase Inhibition The inhibition of carbonic anhydrases by benzenesulfonamide and tetrafluorobenzenesulfonamide derivatives, facilitated through click chemistry methods, illustrates the application of these compounds in targeting tumor-associated isoforms of carbonic anhydrase. Such inhibitors hold promise for the development of therapeutic agents aimed at cancer treatment, given their specificity and potency (Pala et al., 2014).

Eigenschaften

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h7-10,13,15-17H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBXCOMLUPRRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide](/img/structure/B2944184.png)

![2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2944192.png)

![(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2944193.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2944197.png)

![N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944203.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) cyclopropanecarboxylate](/img/structure/B2944204.png)